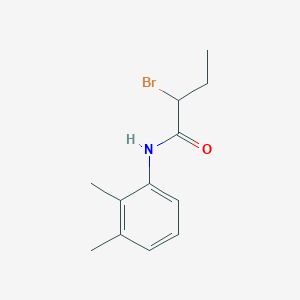

2-bromo-N-(2,3-dimethylphenyl)butanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

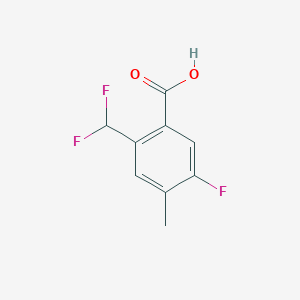

“2-bromo-N-(2,3-dimethylphenyl)butanamide” is a biochemical compound used for proteomics research . It has a molecular formula of C12H16BrNO and a molecular weight of 270.17 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCC(C=C(C=C1)NC(C(Br)CC)=O)=C1C . This indicates that the compound contains a bromo group attached to a butanamide group, which is further connected to a 2,3-dimethylphenyl group. Physical And Chemical Properties Analysis

“this compound” is a solid compound . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Manganese Carbonyl Bromide-Catalyzed Reactions

Manganese carbonyl bromide is utilized as a catalyst in the alcoholysis of dimethylphenylsilane, showcasing the compound's role in facilitating chemical transformations. This research demonstrates the effectiveness of manganese carbonyl complexes in catalyzing reactions involving alcohol and silane compounds, leading to high yields of alkoxysilanes. Such catalytic processes are crucial in the synthesis of materials and chemicals with specific functional properties (Gregg & Cutler, 1994).

Nickel-Catalyzed Asymmetric Cross-Coupling

The preparation of diastereoisomeric phosphines and their application in nickel-catalyzed asymmetric cross-coupling reactions to produce 3-phenyl-1-butene is another area of interest. This research contributes to the field of asymmetric synthesis, which is vital for the development of pharmaceuticals and other biologically active compounds (Hayashi et al., 1981).

Palladium-Catalyzed Aminocarbonylations

The use of dimethylformamide as a carbon monoxide source in palladium-catalyzed aminocarbonylations of aryl bromides represents an innovative approach to carbonylation chemistry. This method facilitates the synthesis of aryl amides under conditions that are more practical and safer than traditional carbonylation reactions, which often require the handling of toxic carbon monoxide gas (Wan et al., 2002).

Analytical Chemistry Applications

The development of methods for the determination of bromide in various samples by conversion into bromophenols and subsequent analysis by gas chromatography–mass spectrometry illustrates the compound's use in analytical chemistry. Such methodologies enable the detection and quantification of bromide in environmental and biological samples, which is essential for monitoring pollutants and understanding their impact on health and the environment (Mishra et al., 2001).

Synthesis of Novel Derivatives

The synthesis of novel derivatives of benzoxazole in a bis-ionic liquid highlights the role of brominated compounds in facilitating chemical reactions under environmentally friendly conditions. This research contributes to the field of green chemistry by developing solvent-free synthetic methodologies that reduce the environmental footprint of chemical manufacturing (Nikpassand et al., 2015).

特性

IUPAC Name |

2-bromo-N-(2,3-dimethylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-7-5-6-8(2)9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBROGQZLBCRRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC=CC(=C1C)C)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2929880.png)

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2929886.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)

![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)

![N-(4-(N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2929893.png)

![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929894.png)

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)